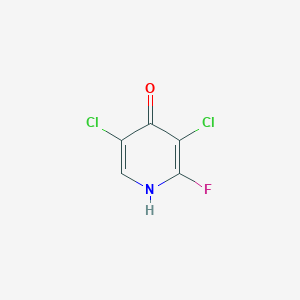

3,5-Dichloro-2-fluoropyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYVJZBAALRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858643 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54929-37-2 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties. They are often used in the synthesis of biologically active compounds.

Mode of Action

It is known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. This could influence how 3,5-Dichloro-2-fluoropyridin-4-ol interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 18198, which could influence its pharmacokinetic properties.

Result of Action

Given its classification as a fluoropyridine, it is likely to have unique physical, chemical, and biological properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of soil microbes, soil type, dissolved organic matter (DOM), temperature, and soil moisture can affect the rate of dissipation of similar compounds in soils.

Biological Activity

3,5-Dichloro-2-fluoropyridin-4-ol (CAS No. 54929-37-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms and one fluorine atom at specific positions. Its molecular formula is CClFNO, and it exhibits properties typical of halogenated pyridine derivatives, such as increased lipophilicity and potential reactivity with biological targets.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively induced apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study: Breast Cancer Cell Line

A notable study reported an IC value of 13 µM for this compound against a breast cancer cell line. This was accompanied by minimal cytotoxicity to normal cells, indicating a favorable therapeutic index .

Enzyme Inhibition

This compound interacts with various enzymes implicated in cancer progression and inflammation. It has been shown to inhibit protein kinases involved in these pathways, leading to reduced cell viability in malignant cells .

Interaction with Receptors

The compound's binding affinity for specific receptors has been studied using molecular docking simulations. These studies suggest that it may act as a competitive inhibitor at certain enzyme active sites, thus modulating biological responses.

Pharmacokinetics and Metabolism

Research on the pharmacokinetic profile of this compound indicates moderate bioavailability when administered orally. Studies involving animal models demonstrated that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, producing several metabolites that may also exhibit biological activity.

| Parameter | Value |

|---|---|

| Bioavailability | ~45% |

| Half-life | 4 hours |

| Metabolic Pathways | CYP450-mediated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.